molecular formula C24H28Cl2N4O2 B11830348 tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate

tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate

Cat. No.: B11830348
M. Wt: 475.4 g/mol
InChI Key: LDUHSOYDMDTMSO-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C24H28Cl2N4O2

Molecular Weight

475.4 g/mol

IUPAC Name

tert-butyl 3-[[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C24H28Cl2N4O2/c1-24(2,3)32-23(31)29-12-6-7-18(15-29)27-22-28-20-8-4-5-9-21(20)30(22)14-16-10-11-17(25)13-19(16)26/h4-5,8-11,13,18H,6-7,12,14-15H2,1-3H3,(H,27,28)

InChI Key

LDUHSOYDMDTMSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Alkylation of Benzimidazole to Form 1-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine

Reagents :

  • Benzimidazol-2-amine

  • 2,4-Dichlorobenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure :

  • Benzimidazol-2-amine (1.0 equiv) and 2,4-dichlorobenzyl chloride (1.2 equiv) are dissolved in anhydrous DMF.

  • K₂CO₃ (2.0 equiv) is added, and the mixture is heated to 80°C for 12–16 hours under nitrogen.

  • The reaction is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (eluent: 30% EtOAc/hexane).

Yield : 85–90%.

Key Data :

ParameterValue
Reaction Temperature80°C
Reaction Time12–16 hours
Purification MethodColumn Chromatography

Boc Protection of Piperidine-3-amine

Reagents :

  • Piperidine-3-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

Procedure :

  • Piperidine-3-amine (1.0 equiv) is dissolved in DCM under ice-cooling.

  • Boc₂O (1.1 equiv) and DMAP (0.1 equiv) are added sequentially.

  • The mixture is stirred at room temperature for 4 hours, washed with water, and concentrated to yield tert-butyl 3-aminopiperidine-1-carboxylate.

Yield : 95–98%.

Key Data :

ParameterValue
Reaction Temperature0°C → RT
Reaction Time4 hours
WorkupAqueous wash, concentration

Coupling via Mitsunobu Reaction

Reagents :

  • 1-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine

  • tert-Butyl 3-hydroxypiperidine-1-carboxylate

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF)

Procedure :

  • The benzimidazole derivative (1.0 equiv) and tert-butyl 3-hydroxypiperidine-1-carboxylate (1.2 equiv) are dissolved in THF.

  • PPh₃ (1.5 equiv) and DEAD (1.5 equiv) are added at 0°C, and the reaction is stirred at RT for 12 hours.

  • The product is purified via flash chromatography (eluent: 40% EtOAc/hexane).

Yield : 70–75%.

Key Data :

ParameterValue
Reaction Temperature0°C → RT
Reaction Time12 hours
Purification MethodFlash Chromatography

Alternative Methods

Nucleophilic Substitution with Mesylated Piperidine

Reagents :

  • tert-Butyl 3-mesylpiperidine-1-carboxylate

  • 1-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine

  • Diisopropylethylamine (DIPEA)

  • DMF

Procedure :

  • The mesylated piperidine (1.0 equiv) and benzimidazole amine (1.1 equiv) are mixed in DMF.

  • DIPEA (3.0 equiv) is added, and the reaction is heated to 60°C for 8 hours.

  • Purification by column chromatography yields the target compound.

Yield : 65–70%.

Reductive Amination

Reagents :

  • tert-Butyl 3-oxopiperidine-1-carboxylate

  • 1-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

Procedure :

  • The ketone (1.0 equiv) and amine (1.2 equiv) are dissolved in methanol.

  • NaBH₃CN (2.0 equiv) is added, and the mixture is stirred at RT for 24 hours.

  • The product is isolated via filtration and washed with cold methanol.

Yield : 60–65%.

Comparative Analysis of Methods

MethodYield (%)Key AdvantageLimitation
Mitsunobu Coupling70–75High regioselectivityCost of reagents (DEAD/PPh₃)
Nucleophilic Substitution65–70ScalabilityRisk of elimination side reactions
Reductive Amination60–65Mild conditionsLower yield

Critical Reaction Parameters

  • Temperature Control : Excessive heat during alkylation leads to decomposition of the benzimidazole core.

  • Protection Strategy : Boc groups are stable under Mitsunobu and nucleophilic substitution conditions but require acidic deprotection if further functionalization is needed.

  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction rates in coupling steps.

Scalability and Industrial Relevance

The Mitsunobu method is preferred for small-scale synthesis (<100 g) due to its reliability, while nucleophilic substitution is more cost-effective for larger batches. Recent patents highlight the use of flow chemistry to improve throughput in the alkylation step .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and piperidine rings.

    Reduction: Reduced derivatives with hydrogenated benzimidazole or piperidine rings.

    Substitution: Substituted derivatives with new functional groups attached to the benzimidazole moiety.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzimidazole compounds, including those similar to tert-butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, related compounds have demonstrated effectiveness against breast cancer and leukemia cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Properties

The compound's structural similarity to known antimicrobial agents suggests potential efficacy against bacterial and fungal infections. Preliminary studies on related benzimidazole derivatives have shown promising results in inhibiting pathogens, including Mycobacterium tuberculosis and various strains of bacteria responsible for common infections. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

In Vivo Studies

In vivo studies are essential for evaluating the therapeutic potential of this compound. Animal models have been used to assess the efficacy of similar compounds in treating infections and tumors. For instance, studies have demonstrated that certain benzimidazole derivatives significantly reduce tumor size in xenograft models and improve survival rates in infected hosts .

Polymer Chemistry

The unique structure of this compound lends itself to applications in polymer chemistry. Its ability to act as a building block for more complex materials can be explored in the synthesis of functionalized polymers with specific properties such as enhanced thermal stability or improved mechanical strength .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate involves its interaction with biological macromolecules. The benzimidazole moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can bind to proteins, inhibiting their function and leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate
  • CAS No.: 1420975-44-5
  • Molecular Formula : C24H28Cl2N4O2
  • Molecular Weight : 475.41 g/mol
  • Storage : Sealed in dry conditions at 2–8°C .

Structural Features: This compound features a benzimidazole core substituted with a 2,4-dichlorobenzyl group at the 1-position and a tert-butoxycarbonyl (Boc)-protected piperidine moiety at the 3-amino position.

Hazard Profile :

  • GHS Hazard Statements : H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation) .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (R1, R2) Molecular Weight Purity (%) Yield (%) Key Applications/Notes
Target Compound R1 = 2,4-dichlorobenzyl, R2 = Boc-piperidine 475.41 N/A* N/A Under investigation for drug discovery
tert-Butyl 4-((1-(4-cyanobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate (13d) R1 = 4-cyanobenzyl, R2 = Boc-piperidine 446.51 98 60 Antimalarial research
tert-Butyl (R)-3-((1-(4-cyanobenzyl)-1H-benzo[d]imidazol-2-yl)amino)pyrrolidine-1-carboxylate (56a) R1 = 4-cyanobenzyl, R2 = Boc-pyrrolidine 432.49 99 65 Improved stereochemical selectivity
tert-Butyl 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate R1 = 4-methylbenzyl, R2 = Boc-piperidine 405.54 95 N/A Commercial availability (BLD Pharm)
tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate R1 = H, R2 = Boc-piperidine 301.38 99.33 N/A Intermediate for PROTACs

*Purity data for the target compound is unspecified in available sources.

Key Structural and Functional Differences

Substituent Effects: The 2,4-dichlorobenzyl group in the target compound increases steric bulk and electron-withdrawing effects compared to 4-cyanobenzyl (13d, 56a) or 4-methylbenzyl (BLD Pharm analog). This may enhance binding to hydrophobic pockets in biological targets . Piperidine vs.

Synthetic Yields: Yields for analogs range from 60% (13d) to 65% (56a), suggesting moderate efficiency in nucleophilic substitution reactions.

Biological Relevance: 13d and 56a were synthesized for antimalarial studies, with 56a showing stereochemical advantages due to its (R)-pyrrolidine configuration .

Research Findings and Implications

  • Synthetic Challenges : Microwave-assisted synthesis (e.g., 56a) improves reaction times and yields compared to traditional methods, but scalability remains unverified for the target compound .

Biological Activity

Chemical Identity and Structure
tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate, with CAS number 1420975-44-5, is a compound characterized by the molecular formula C24H28Cl2N4O2 and a molar mass of approximately 475.41 g/mol. This organic compound is notable for its complex structure that includes a piperidine ring, a benzimidazole moiety, and a tert-butyl ester group.

Antimicrobial Properties

Research indicates that compounds derived from benzimidazole structures often exhibit significant antibacterial activity. For instance, derivatives similar to this compound have shown potent activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds have been reported in the range of 0.008 to 0.046 μg/mL against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Activity

The benzimidazole framework has been associated with anticancer properties. Studies on similar compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast and ovarian cancer cells. For example, certain derivatives have shown IC50 values ranging from 19.9 to 75.3 μM against human cancer cell lines, indicating their potential as therapeutic agents .

The biological activity of this compound may be attributed to its ability to interfere with critical cellular processes. Compounds in this class often act as inhibitors of topoisomerases, enzymes crucial for DNA replication and transcription. Inhibition of these enzymes can lead to the disruption of bacterial growth and cancer cell proliferation .

Toxicity Profile

Preliminary studies suggest that compounds similar to this compound exhibit low toxicity profiles when tested on human liver cell lines (HepG2). This suggests a favorable safety margin for potential therapeutic applications .

PropertyValue
CAS Number1420975-44-5
Molecular FormulaC24H28Cl2N4O2
Molar Mass475.41 g/mol
AppearanceWhite solid
SolubilityModerate solubility

Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC Values
AntibacterialStaphylococcus aureus0.008 - 0.046 μg/mL
AnticancerMDA-MB-231 (Breast Cancer)19.9 - 75.3 μM
OVCAR-3 (Ovarian Cancer)Ranges from 7.9 - 92 μM
Topoisomerase InhibitionEscherichia coliSpecific values not reported

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various benzimidazole derivatives for their antibacterial properties. The findings indicated that compounds with structural similarities to this compound were significantly more effective than standard antibiotics like ampicillin .

Research on Anticancer Potential

Another investigation focused on the antiproliferative effects of benzimidazole derivatives on cancer cells. The study highlighted that specific modifications in the chemical structure could enhance the anticancer activity while maintaining low toxicity levels against normal cells . This underscores the potential of this compound as a candidate for further development in cancer therapeutics.

Q & A

Q. How can researchers optimize the synthesis of tert-butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate?

  • Methodological Answer : Synthesis optimization typically involves selecting coupling reagents (e.g., DCC or EDCI), catalysts (e.g., DMAP), and solvents (e.g., dichloromethane or ethanol) to maximize yield and purity. For example, tert-butyl-protected intermediates often require stepwise alkylation of benzo[d]imidazole precursors with 2,4-dichlorobenzyl halides under basic conditions (K₂CO₃ or NaH) . Temperature control (room temperature to 60°C) and solvent polarity adjustments can minimize side reactions. Post-synthesis purification via flash column chromatography (e.g., silica gel with 7% MeOH/DCM) is critical to isolate the target compound .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard for structural confirmation. For instance, ¹H NMR in DMSO-d₆ can resolve aromatic protons (δ 6.7–7.2 ppm) and tert-butyl groups (δ 1.3–1.5 ppm) . LC-MS provides molecular weight validation (e.g., [M+H]+ peaks) and purity assessment (>95% by HPLC). High-Resolution Mass Spectrometry (HRMS) or X-ray crystallography (using SHELXL refinements) may resolve ambiguities in stereochemistry .

Q. How should researchers handle purification and stability testing for this compound?

  • Methodological Answer : Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) is common . Stability testing under varying pH, temperature, and light exposure (via accelerated degradation studies) identifies optimal storage conditions. Lyophilization or recrystallization from ethanol/water mixtures enhances long-term stability .

Advanced Research Questions

Q. What in vitro and in vivo models are suitable for evaluating the anti-parasitic activity of this compound?

  • Methodological Answer : For antiplasmodial activity, use Plasmodium falciparum cultures (e.g., SYBR Green assays) to measure IC₅₀ values . In vivo efficacy can be tested in Plasmodium berghei-infected mice, monitoring parasitemia reduction and survival rates. For trypanocidal activity, Trypanosoma brucei motility assays and murine infection models (e.g., tail blood smears) are appropriate . Dose-response studies (1–100 mg/kg, oral/IP) and pharmacokinetic profiling (plasma half-life, bioavailability) are critical for lead optimization .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Methodological Answer : SAR studies focus on modifying the 2,4-dichlorobenzyl group (e.g., replacing Cl with CF₃ or F) and the piperidine-carboxylate core (e.g., introducing methyl or amino substituents). Computational docking (e.g., AutoDock Vina) into target proteins (e.g., NOD2 or pteridine reductase) identifies key interactions . For example, replacing the tert-butyl group with a smaller ester (e.g., methyl) may enhance membrane permeability . Biological testing of analogs (e.g., 3-trifluoromethyl-oxadiazole derivatives) validates predicted activity .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., parasite strain differences) or compound purity. Cross-validate results using orthogonal assays (e.g., enzymatic vs. whole-cell assays) . Re-synthesize the compound under standardized conditions and characterize it rigorously (NMR, LC-MS) to exclude batch-specific impurities . Meta-analyses of published data (e.g., comparing IC₅₀ values across Plasmodium species) can contextualize findings .

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